molecular formula C17H16BrNO3 B14241710 (2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine

(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine

Cat. No.: B14241710
M. Wt: 362.2 g/mol
InChI Key: VULOURFNUUQXKY-GRSHGNNSSA-N
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Description

(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine is a complex organic compound characterized by its unique structure, which includes a brominated benzofuran and a methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine typically involves multiple steps, starting with the preparation of the brominated benzofuran and methylfuran intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include brominating agents, coupling reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it a candidate for use in materials science and nanotechnology.

Mechanism of Action

The mechanism by which (2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological effects. Detailed studies on its binding affinity, target specificity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[1-(5-Methyl-2-furyl)ethylidene]hydrazinecarboxamide
  • Bis(5-methylfuran-2-yl)methane

Uniqueness

Compared to similar compounds, (2Z)-4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]-N-hydroxybutan-2-imine stands out due to its brominated benzofuran moiety, which imparts unique chemical and biological properties

Properties

Molecular Formula

C17H16BrNO3

Molecular Weight

362.2 g/mol

IUPAC Name

(NZ)-N-[4-[5-bromo-3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-ylidene]hydroxylamine

InChI

InChI=1S/C17H16BrNO3/c1-10(19-20)3-6-16-17(15-7-4-11(2)21-15)13-9-12(18)5-8-14(13)22-16/h4-5,7-9,20H,3,6H2,1-2H3/b19-10-

InChI Key

VULOURFNUUQXKY-GRSHGNNSSA-N

Isomeric SMILES

CC1=CC=C(O1)C2=C(OC3=C2C=C(C=C3)Br)CC/C(=N\O)/C

Canonical SMILES

CC1=CC=C(O1)C2=C(OC3=C2C=C(C=C3)Br)CCC(=NO)C

Origin of Product

United States

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